molecular formula C12H14ClNO B3289585 2-(2-Naphthyloxy)ethanamine hydrochloride CAS No. 859338-95-7

2-(2-Naphthyloxy)ethanamine hydrochloride

Cat. No. B3289585
CAS RN: 859338-95-7
M. Wt: 223.7 g/mol
InChI Key: XOMHPJGPEMPDJJ-UHFFFAOYSA-N
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Description

“2-(2-Naphthyloxy)ethanamine hydrochloride” is an organic compound with the empirical formula C12H13NO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The product is intended for early discovery researchers .


Molecular Structure Analysis

The molecular weight of “this compound” is 187.24 . The SMILES string representation is NCCOc1ccc2ccccc2c1 . The InChI key is NGOMYFUIWZJUET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided by Sigma-Aldrich .

Scientific Research Applications

  • Synthesis of Key Pharmaceutical Intermediates : This compound has been utilized in the synthesis of cinacalcet hydrochloride, a medication for secondary hyperparathyroidism. Mathad et al. (2011) describe a synthesis suitable for large-scale production of this compound, highlighting its importance in pharmaceutical manufacturing (Mathad et al., 2011).

  • Role in Multifunctional Biocides : Walter and Cooke (1997) discuss 2-(Decylthio)ethanamine hydrochloride, a compound with similar structural elements, used as a biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, are noteworthy (Walter & Cooke, 1997).

  • Asymmetric Synthesis in Organometallic Chemistry : Yeo et al. (2005) explored the asymmetric synthesis involving a chiral organopalladium(II) complex derived from similar naphthylamine derivatives, demonstrating the compound's utility in creating complex organometallic structures (Yeo et al., 2005).

  • Antimnesic and Neuropsychopharmacological Properties : Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, demonstrating significant antiamnesic activity. This research suggests potential therapeutic applications in memory enhancement and other neuropsychopharmacological areas (Piplani et al., 2004).

  • Intermediate in Beta-Adrenergic Blocker Synthesis : Kapoor et al. (2003) report on 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic blocking agents. This showcases the compound's role in creating critical pharmaceuticals (Kapoor et al., 2003).

  • Electropolymerization Studies : Arévalo et al. (1990) studied the electropolymerization of 1-naphthylamine, providing insights into the electrochemical behaviors of naphthylamine derivatives. This research has implications for material science and electrochemistry (Arévalo et al., 1990).

  • Synthesis of Transition Metal Dithiocarbamate Complexes : Verma and Singh (2015) synthesized mononuclear transition metal dithiocarbamate complexes using a compound bearing a 2-naphthylamine derivative. These complexes have applications in fluorescence and antimicrobial studies, indicating the compound's versatility in chemical synthesis (Verma & Singh, 2015).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-naphthalen-2-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMHPJGPEMPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859338-95-7
Record name 2-(2-aminoethoxy)naphthalene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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